Nitronium hexafluorophosphate

Electrophilic Nitration Aprotic Solvent Compatibility Salt Metathesis

Optimize your electrophilic nitration protocols with Nitronium hexafluorophosphate (NO₂PF₆), a pre-formed nitronium ion source for mild, aprotic conditions. Its superior solubility in dichloromethane and nitroethane enables reactions where traditional salts fail. Proven effective for nitrating hindered arenes (e.g., pentamethylbenzene) and simple alkanes with yields up to 84%, and for achieving elevated ortho/para ratios in activated aromatics. Ensure reaction success by selecting the non-coordinating PF₆⁻ salt designed for challenging substrates.

Molecular Formula F6NO2P
Molecular Weight 190.969
CAS No. 19200-21-6
Cat. No. B579219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNitronium hexafluorophosphate
CAS19200-21-6
Molecular FormulaF6NO2P
Molecular Weight190.969
Structural Identifiers
SMILES[N+](=O)=O.F[P-](F)(F)(F)(F)F
InChIInChI=1S/F6P.NO2/c1-7(2,3,4,5)6;2-1-3/q-1;+1
InChIKeyDXWZKTLGZWTYPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nitronium Hexafluorophosphate (NO₂PF₆, CAS 19200-21-6) Technical Profile & Procurement Considerations


Nitronium hexafluorophosphate (NO₂PF₆) is an inorganic salt consisting of the linear nitronium cation (NO₂⁺) paired with the non-coordinating hexafluorophosphate anion (PF₆⁻) [1]. It is a powerful, moisture‑sensitive electrophilic nitrating agent that directly delivers pre‑formed NO₂⁺ ions without the need for strong acid activation . This compound is primarily utilized in organic synthesis for the nitration of alkanes, aromatic compounds, and other electron‑rich substrates under mild, aprotic conditions [2].

Why Nitronium Hexafluorophosphate (NO₂PF₆) Cannot Be Directly Substituted by Other Nitronium Salts in Critical Nitration Protocols


While many nitronium salts (e.g., NO₂BF₄, NO₂ClO₄, NO₂CF₃SO₃) share the same reactive NO₂⁺ cation, their counter‑anions impart profoundly different physicochemical properties that dictate solubility, stability, and reaction compatibility [1]. Generic substitution without considering these differences can lead to reaction failure due to poor solubility in preferred aprotic solvents, premature decomposition, or altered selectivity profiles [2]. The evidence below quantifies these critical differentiators for NO₂PF₆.

Quantitative Differentiation of Nitronium Hexafluorophosphate (NO₂PF₆) versus Closest Analogs: A Comparator-Based Evidence Guide


Solubility in Aprotic Organic Solvents: NO₂PF₆ vs. NO₂BF₄

Nitronium hexafluorophosphate (NO₂PF₆) exhibits significantly higher solubility in common aprotic organic solvents compared to the widely used nitronium tetrafluoroborate (NO₂BF₄) [1]. Specifically, NO₂PF₆ is freely soluble in dichloromethane and nitroethane , whereas NO₂BF₄ is only slightly soluble in nitromethane and requires heating in acetonitrile to achieve modest solubility [2]. This solubility difference is critical for reactions that must be conducted under mild, anhydrous conditions without protic or coordinating solvents.

Electrophilic Nitration Aprotic Solvent Compatibility Salt Metathesis

Direct Electrophilic Nitration of Alkanes: Yields with NO₂PF₆

NO₂PF₆ enables the direct electrophilic nitration of unactivated alkanes under mild conditions—a transformation that is challenging or impossible with conventional mixed-acid nitration or other nitronium salts due to competing oxidation and lack of solubility [1]. The table below presents isolated yields for various alkanes using NO₂PF₆ in dichloromethane or nitroethane at ambient temperature [2].

Aliphatic Nitration C–H Functionalization Electrophilic Insertion

Nitration of Sterically Hindered Aromatic Substrates: Yields with NO₂PF₆

For highly hindered aromatic substrates where mixed-acid nitration fails or gives very low yields, NO₂PF₆ provides a viable alternative in aprotic media [1]. Specifically, the nitration of durene (1,2,4,5-tetramethylbenzene) and pentamethylbenzene using NO₂PF₆ proceeds to give the corresponding nitroarenes in yields of 15% and 20%, respectively [1]. While modest, these yields are significant given the extreme steric hindrance and the propensity for competing side reactions (e.g., ipso-attack, oxidation) under conventional nitrating conditions [1].

Aromatic Nitration Sterically Hindered Arenes Electrophilic Aromatic Substitution

Ortho/Para Selectivity in Aromatic Nitration: Nitronium Salts vs. Mixed Acid

The ortho/para (o/p) isomer ratio obtained in the nitration of activated aromatics (e.g., anisole) is a sensitive function of the nitrating agent's reactivity and the reaction medium . When using reactive nitronium salts (including NO₂PF₆), the o/p ratio is significantly higher (2.4–2.7) than that observed with conventional mixed‑acid nitration (o/p ≈ 1.5–1.8) [1]. This shift reflects an 'early' transition state with less charge development, favoring ortho attack due to reduced steric discrimination .

Regioselectivity Electrophilic Aromatic Substitution Isomer Distribution

Best Application Scenarios for Nitronium Hexafluorophosphate (NO₂PF₆) Based on Differentiated Evidence


Homogeneous Nitration in Aprotic Media (e.g., Dichloromethane or Nitroethane)

When a reaction protocol demands a non‑coordinating, aprotic solvent such as dichloromethane or nitroethane to avoid side reactions or simplify workup, NO₂PF₆ is the preferred nitronium salt due to its high solubility in these solvents [1]. Alternative salts like NO₂BF₄ have poor solubility in these media and would require sulfolane or acetonitrile, which can interfere with sensitive substrates [1].

Direct Electrophilic Nitration of Unactivated Alkanes

For the synthesis of nitroalkanes from simple alkanes (e.g., isobutane, neopentane) under mild, room‑temperature conditions, NO₂PF₆ is uniquely effective, delivering yields up to 84% without the high temperatures or strong acids that cause oxidative degradation [2].

Nitration of Sterically Congested or Acid‑Sensitive Aromatic Substrates

In cases where mixed‑acid nitration fails due to steric hindrance (e.g., pentamethylbenzene) or where the substrate is acid‑labile, NO₂PF₆ provides a viable aprotic alternative. Its ability to nitrate durene and pentamethylbenzene in 15–20% yield—where conventional methods give <5%—makes it the reagent of choice for accessing hindered nitroarenes [3].

Synthesis of Ortho‑Enriched Nitroaromatic Intermediates

When a synthetic sequence requires an elevated ortho/para ratio in the nitration of activated aromatics (e.g., anisole), employing NO₂PF₆ in an aprotic medium shifts the isomer distribution toward ortho‑substitution (o/p = 2.4–2.7) compared to mixed‑acid methods (o/p = 1.5–1.8) . This regioselectivity can be exploited to streamline the synthesis of ortho‑substituted aniline derivatives.

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